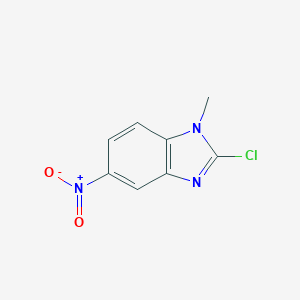

3,7-Dihydro-8-methyl-1H-purine-2,6-dione

Overview

Description

“3,7-Dihydro-8-methyl-1H-purine-2,6-dione” is also known as Xanthine . Xanthine is a purine base found in most human body tissues and fluids, as well as in other organisms . Several stimulants are derived from xanthine, including caffeine, theophylline, and theobromine .

Synthesis Analysis

Xanthine is a product on the pathway of purine degradation . It is created from guanine by guanine deaminase. It is also created from hypoxanthine by xanthine oxidoreductase and from xanthosine by purine nucleoside phosphorylase . Xanthine is subsequently converted to uric acid by the action of the xanthine oxidase enzyme .Molecular Structure Analysis

The molecular formula of “3,7-Dihydro-8-methyl-1H-purine-2,6-dione” is C6H6N4O2 . The molecular weight is 166.1374 .Physical And Chemical Properties Analysis

Xanthine appears as a white solid . It decomposes at its melting point . Its solubility in water is 1 g/14.5 L at 16 °C and 1 g/1.4 L at 100 °C .Scientific Research Applications

Neurodegenerative Diseases

8-Methylxanthine has been studied for its potential benefits in treating neurodegenerative diseases. Its structure is similar to caffeine, which is known to have neuroprotective effects. Research suggests that 8-Methylxanthine could help in preventing or slowing down the progression of diseases like Alzheimer’s and Parkinson’s by inhibiting phosphodiesterases, thereby increasing cyclic AMP levels in the brain which may enhance neuronal survival .

Respiratory Diseases

In the field of respiratory diseases, 8-Methylxanthine is being explored for its bronchodilatory properties. It may aid in the treatment of asthma and chronic obstructive pulmonary disease (COPD) by relaxing the smooth muscles of the airways, thus improving airflow and reducing symptoms .

Oncology

8-Methylxanthine has shown promise in oncology as a potential adjuvant therapy. Its ability to modulate cell signaling pathways could make it useful in cancer treatment, particularly in enhancing the efficacy of chemotherapy drugs and reducing their side effects. Studies are investigating its role in apoptosis and cell cycle regulation in cancer cells .

Diabetes Management

The compound’s effects on glucose metabolism are being researched for diabetes management. 8-Methylxanthine may influence insulin secretion and sensitivity, which could be beneficial in controlling blood sugar levels. It’s also being studied for its potential to protect pancreatic beta cells from damage .

Cognitive Enhancement

As a central nervous system stimulant, 8-Methylxanthine is being studied for cognitive enhancement. It may improve mental alertness, clarity of thought, and reduce fatigue, which can be particularly beneficial in conditions like attention deficit hyperactivity disorder (ADHD) and narcolepsy .

Cardiovascular Health

Research into the cardiovascular effects of 8-Methylxanthine includes its potential to improve blood flow and reduce the risk of stroke. Its vasodilatory properties may lower blood pressure and have a protective effect on the heart, although more research is needed to fully understand its impact on cardiovascular health .

Mechanism of Action

Target of Action

8-Methylxanthine, like other methylxanthines, primarily targets adenosine receptors in the central nervous system and peripheral tissues . Adenosine receptors play a crucial role in various physiological processes, including neurotransmission, muscle contraction, and inflammatory responses.

Mode of Action

8-Methylxanthine acts as an antagonist of adenosine receptors . By binding to these receptors, it prevents adenosine, a naturally occurring purine nucleoside that acts as a neuromodulator, from exerting its effects. This antagonistic action can lead to various changes in cellular activity, depending on the specific type of adenosine receptor targeted and the cell type in which the receptor is expressed .

Biochemical Pathways

The primary biochemical pathways affected by 8-Methylxanthine involve the modulation of cyclic adenosine monophosphate (cAMP) levels . Methylxanthines are known to inhibit phosphodiesterase, an enzyme that breaks down cAMP . This inhibition leads to increased cAMP levels, which can have various downstream effects, including the activation of protein kinase A, a key regulator of numerous cellular processes .

Result of Action

The molecular and cellular effects of 8-Methylxanthine’s action are diverse and depend on the specific physiological context. For instance, in the context of respiratory diseases, the increase in cAMP levels caused by 8-Methylxanthine can lead to relaxation of bronchial smooth muscle, thereby improving airflow . In the central nervous system, 8-Methylxanthine may enhance alertness and wakefulness by antagonizing adenosine receptors, which normally promote sleep and suppress arousal .

Action Environment

The action, efficacy, and stability of 8-Methylxanthine can be influenced by various environmental factors. For example, the presence of other drugs can affect its pharmacokinetics through drug-drug interactions . Additionally, factors such as diet, age, and disease state can influence how an individual metabolizes and responds to 8-Methylxanthine .

Safety and Hazards

Methylxanthines, which include caffeine, aminophylline, IBMX, paraxanthine, pentoxifylline, theobromine, theophylline, and 7-methylxanthine (heteroxanthine), among others, affect the airways, increase heart rate and force of contraction, and at high concentrations can cause cardiac arrhythmias . In high doses, they can lead to convulsions that are resistant to anticonvulsants . Methylxanthines induce gastric acid and pepsin secretions in the gastrointestinal tract . Methylxanthines are metabolized by cytochrome P450 in the liver . If swallowed, inhaled, or exposed to the eyes in high amounts, xanthines can be harmful, and may cause an allergic reaction if applied topically .

properties

IUPAC Name |

8-methyl-3,7-dihydropurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2/c1-2-7-3-4(8-2)9-6(12)10-5(3)11/h1H3,(H3,7,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTAPDZBZLSXHQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90169610 | |

| Record name | 3,7-Dihydro-8-methyl-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,7-Dihydro-8-methyl-1H-purine-2,6-dione | |

CAS RN |

17338-96-4 | |

| Record name | 3,9-Dihydro-8-methyl-1H-purine-2,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17338-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7-Dihydro-8-methyl-1H-purine-2,6-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017338964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17338-96-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22739 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,7-Dihydro-8-methyl-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dihydro-8-methyl-1H-purine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.586 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.